Differential Enzyme Inhibition: Tomizine Suppresses the FAP Enzymic System, a Target Not Inhibited by Methotrexate
In head-to-head enzymic system experiments, both Tomizine (thomizine) and methotrexate suppressed dihydrofolate reductase (DHFR) activity. However, only Tomizine additionally suppressed the FAP (folic acid pathway) enzymic system, including the inhibition of aminopterin within the organism, a property absent in methotrexate [1]. This dual-target profile provides an experimental tool for dissecting the contributions of DHFR versus FAP pathway components in cellular folate homeostasis.
| Evidence Dimension | Enzyme inhibition profile (DHFR + FAP dual suppression) |
|---|---|
| Target Compound Data | Tomizine: suppresses DHFR activity; additionally suppresses FAP enzymic system and inhibits aminopterin |
| Comparator Or Baseline | Methotrexate: suppresses DHFR activity; does NOT suppress FAP enzymic system or inhibit aminopterin |
| Quantified Difference | Qualitative dichotomous difference—FAP suppression present vs. absent |
| Conditions | In vitro enzymic systems of folic acid metabolism; compound concentrations not specified in abstract |
Why This Matters
The unique FAP suppression capability makes Tomizine the only readily available small-molecule probe for simultaneously interrogating both the DHFR and FAP branches of folate metabolism in a single experiment, enabling mechanistic studies inaccessible with methotrexate.
- [1] Sokolova AS, Riabokon' NA, Ershova IA, Andreeva NA, Nemeriuk MP. Tomizine—a new inhibitor of folate metabolism enzymes possessing an antitumor activity [Article in Russian]. Vopr Onkol. 1975;21(11):45-50. PMID: 174306. View Source
